molecular formula C11H13BF3NO3 B14067620 (4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid

(4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14067620
M. Wt: 275.03 g/mol
InChI Key: CCNOSSGHFUOKSL-UHFFFAOYSA-N
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Description

(4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholino group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-bromo-2-(trifluoromethyl)phenyl), boronic acid (e.g., morpholino boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form corresponding alcohols or phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boronate esters .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinophenylboronic acid: Similar structure but lacks the trifluoromethyl group.

    2-Trifluoromethylphenylboronic acid: Similar structure but lacks the morpholino group.

    4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the morpholino group.

Uniqueness

(4-Morpholino-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the morpholino and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BF3NO3

Molecular Weight

275.03 g/mol

IUPAC Name

[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BF3NO3/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2

InChI Key

CCNOSSGHFUOKSL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)C(F)(F)F)(O)O

Origin of Product

United States

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